molecular formula C15H16N2O4 B13579499 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid

1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid

Cat. No.: B13579499
M. Wt: 288.30 g/mol
InChI Key: QPLPQGGDYKCHEQ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide ions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The cyano group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
  • 1-((Benzyloxy)carbonyl)azepane-4-carboxylic acid

Comparison: Compared to these similar compounds, 1-((Benzyloxy)carbonyl)-4-cyanopiperidine-4-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and cyano groups.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-cyano-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c16-11-15(13(18)19)6-8-17(9-7-15)14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-10H2,(H,18,19)

InChI Key

QPLPQGGDYKCHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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